molecular formula C30H32O9 B1197319 Schizandrer A CAS No. 82042-38-4

Schizandrer A

Cat. No. B1197319
CAS RN: 82042-38-4
M. Wt: 536.6 g/mol
InChI Key: UFCGDBKFOKKVAC-HYSLPFRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizandrer A is a natural product found in Schisandra sphenanthera with data available.

Scientific Research Applications

Cognitive and Neurological Effects

  • Memory Enhancement and Neuroprotection : Schizandrin A has shown promise in enhancing memory and cognitive functions. It has been effective in ameliorating memory impairments induced by estrogen deficiency in rats (Jiang et al., 2015) and in improving cognitive functions in Alzheimer's disease models (Wang et al., 2021). Additionally, it has shown potential in reversing memory impairment in rats, suggesting a role in enhancing cholinergic function (Egashira et al., 2008).

  • Neuroprotection Against Excitotoxicity and Ischemia : Schizandrin A has been found to protect neurons from glutamate-induced excitotoxicity, suggesting its role in neuroprotective mechanisms through oxidative stress modulation and mitochondrial pathway (Cheng et al., 2008). It also exhibits protective effects against oxygen and glucose deprivation/reperfusion-induced cell injury in rat cortical neurons, potentially affecting ischemic injury recovery (Wang et al., 2014).

Cancer Research

  • Anticancer Properties : Schizandrin A has demonstrated inhibitory effects on the proliferative and motional phenotypes of breast cancer cells (Yan & Guo, 2020). It also exhibits growth inhibition and cell cycle arrest in breast cancer cells, highlighting its potential as an antiproliferative agent (Kim et al., 2010). Additionally, Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis, and autophagy (Zhu et al., 2021).

  • Reversal of Multidrug Resistance in Cancer Cells : Schizandrin A has been found effective in reversing P-glycoprotein-mediated multidrug resistance in cancer cells, potentially through the inhibition of both the function and expression of P-glycoprotein and total protein kinase C (Huang et al., 2008).

Other Therapeutic Applications

  • Anti-Inflammatory and Antioxidant Effects : Schizandrin A exhibits anti-neuroinflammatory properties by upregulating phase II detoxifying/antioxidant enzymes in microglia (Park et al., 2013). It also protects against lipopolysaccharide-induced injury in H9c2 cells by downregulating Smad3, showing potential in myocardial tissue recovery (Zhang et al., 2019).

  • Photoprotection and Skin Cell Protection : Schizandrin B protects against UVB-induced damage in skin cells by inhibiting inflammatory pathways, suggesting its utility in photoprotection (Gao et al., 2017).

  • Inhibition of Mucin Secretion in Respiratory Diseases : Schizandrin has shown potential in inhibiting ATP-induced mucin secretion from airway epithelial cells, indicating its application in treating inflammatory airway diseases (Heo et al., 2006).

  • Treatment of Hepatic and Psychological Disorders : Schizandrin ameliorates behavioral disorders in hepatic injury mice, suggesting its effectiveness in treating anxiety and depression-like behavior in chronic liver injury (Yan et al., 2021).

properties

CAS RN

82042-38-4

Product Name

Schizandrer A

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1

InChI Key

UFCGDBKFOKKVAC-HYSLPFRTSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

synonyms

gomisin C
gomisin-G
PC 315
PC-315
PC315 cpd
schisantherin A
schizandrer A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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